molecular formula C7H13N3 B1359221 1,5-diethyl-1H-pyrazol-4-amine

1,5-diethyl-1H-pyrazol-4-amine

Cat. No.: B1359221
M. Wt: 139.2 g/mol
InChI Key: QDINHCVKXHGLHV-UHFFFAOYSA-N
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Description

1,5-Diethyl-1H-pyrazol-4-amine is a pyrazole derivative characterized by ethyl substituents at the 1- and 5-positions of the pyrazole ring and an amine group at the 4-position. Its molecular formula is C₇H₁₃N₃, with a molecular weight of 139.20 g/mol.

Properties

Molecular Formula

C7H13N3

Molecular Weight

139.2 g/mol

IUPAC Name

1,5-diethylpyrazol-4-amine

InChI

InChI=1S/C7H13N3/c1-3-7-6(8)5-9-10(7)4-2/h5H,3-4,8H2,1-2H3

InChI Key

QDINHCVKXHGLHV-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=NN1CC)N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrazole Derivatives

The following table compares 1,5-diethyl-1H-pyrazol-4-amine with analogous compounds, focusing on structural features, molecular properties, and inferred biological implications:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features
This compound 1: Ethyl; 5: Ethyl; 4: NH₂ C₇H₁₃N₃ 139.20 Balanced lipophilicity; amine group enhances hydrogen bonding .
5e () 1: 4-MeSO₂Ph; 5: Benzo[1,3]dioxol; 3: CONHR C₃₃H₃₇N₃O₆S 603.24 Sulfonyl and bulky aryl groups increase anti-inflammatory potential .
4k () 1: 4-NH₂SO₂Ph; 5: 5-Br-thiophene; 3: CONHR C₂₈H₃₁BrN₄O₄S₂ 630.10 Bromothiophene enhances halogen bonding; sulfonamide improves solubility .
4-Chloro-1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine () 1: Pyrazole-CH₂; 4: Cl; 3: NH₂ C₁₀H₁₃ClN₆ 252.71 Chlorine and pyrazole-methyl groups increase steric bulk and metabolic stability .
3-Methyl-1-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazol-5-amine () 1: Thiazolyl; 5: Me; 3: NH₂ C₁₃H₁₃N₅S 271.34 Thiazole moiety introduces π-stacking potential; methyl group reduces polarity .

Key Structural and Functional Differences:

Substituent Effects: this compound lacks the sulfonyl or halogenated groups seen in 5e and 4k, which are critical for receptor binding in anti-inflammatory or kinase-inhibitory applications .

Synthesis Pathways: Derivatives like 5e and 4k are synthesized via cyclocondensation of substituted acetophenones or bromothiophene precursors . The target compound likely requires ethyl-substituted diketones or hydrazine derivatives, though direct synthesis details are absent in the evidence.

Biological Implications: The absence of sulfonamide or carboxamide groups in this compound may limit its affinity for enzymes like COX-2 or kinases, which often require hydrogen-bond acceptors .

Research Findings and Hypotheses

While direct biological data for This compound are unavailable, insights can be extrapolated from analogs:

  • Lipophilicity : The ethyl groups (logP ~1.5–2.0) may confer better blood-brain barrier penetration compared to bulkier tert-butyl derivatives (e.g., 5j in , logP >4) .
  • Metabolic Stability : The absence of reactive sulfonyl or halogen groups could reduce cytochrome P450 interactions, improving pharmacokinetics .
  • Toxicity : Pyrazole amines with smaller substituents (e.g., methyl or ethyl) generally exhibit lower cytotoxicity than halogenated or sulfonamide variants .

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